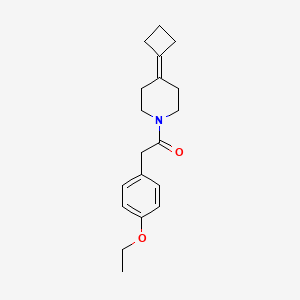

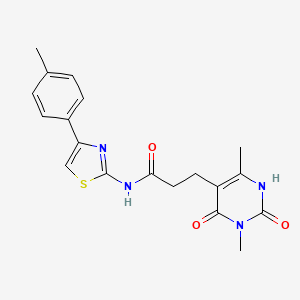

![molecular formula C13H7Cl3N2 B2444179 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 478043-75-3](/img/structure/B2444179.png)

3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals, and its synthesis is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed for the synthesis of this scaffold . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .Scientific Research Applications

Inhibition of Mild Steel Corrosion

Imidazo[1,2-a]pyridine derivatives have demonstrated significant inhibition performance against mild steel corrosion, particularly in acidic environments. Studies on imidazo[4,5-b] pyridine derivatives, closely related to 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, have shown that they act as mixed-type inhibitors, with inhibition efficiencies reaching up to 90%. These findings are supported by various techniques including Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and computational approaches like Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) (Saady et al., 2021).

Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have also been studied for their antimicrobial properties. Derivatives of this compound have been synthesized and tested for activity against various Gram-positive and Gram-negative bacteria as well as fungi. Some derivatives have shown moderate activity at specific concentrations, indicating the potential for these compounds in the development of new antimicrobial agents (Bhuva et al., 2015), (Bhuva et al., 2009).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are important for the treatment of diseases like Alzheimer's. The introduction of different side chains has been observed to affect the inhibition efficiency, and certain derivatives have shown strong inhibition with IC50 values in the micromolar range. Molecular docking studies confirm the binding sites on AChE and BChE, providing insights into the potential therapeutic applications of these compounds (Kwong et al., 2019).

Future Directions

Considering the widespread application of functionalized imidazo[1,2-a]pyridines moiety, there is a continuing interest in developing new and efficient synthetic routes . The significant applications of imidazopyridine in pharmaceutical and various biological activities such as antiviral, antibacterial, antifungal, anti-inflammatory, anti-neoplastic, antiproliferative properties are known , indicating potential future directions in these areas.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various reactions for their direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmacokinetics

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse biological effects .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies, suggesting that these processes may be influenced by environmental conditions .

Properties

IUPAC Name |

3,6-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2/c14-9-3-1-8(2-4-9)12-13(16)18-7-10(15)5-6-11(18)17-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIYOLUXMLEBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

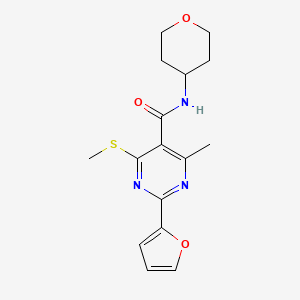

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2444098.png)

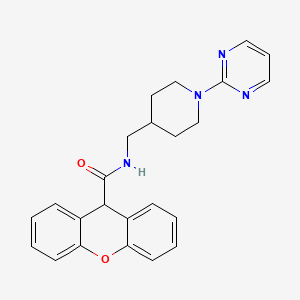

![6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2444100.png)

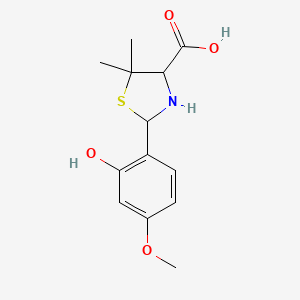

![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2444101.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)

![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)

![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)